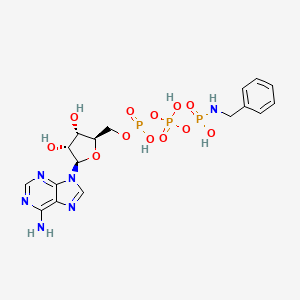

ATP gamma-Benzylamide

Descripción

Contextualization within Adenosine (B11128) Triphosphate Analog Research

The study of ATP gamma-benzylamide is firmly rooted in the broader research area of ATP analogs. These modified versions of ATP are indispensable for elucidating the intricate roles of this ubiquitous energy currency in cellular functions.

Significance of Nucleotide Analogs as Molecular Probes

Nucleotide analogs, including those of ATP, are synthetically modified molecules that mimic the structure of their natural counterparts. Their significance as molecular probes stems from their ability to interact with biological systems in a predictable and controlled manner. By systematically altering different parts of the nucleotide structure—the base, the sugar, or the phosphate (B84403) chain—researchers can create analogs with specific properties, such as resistance to enzymatic cleavage or the inclusion of reporter groups like fluorophores or biotin (B1667282). researchgate.net These tailored molecules enable the study of various biological phenomena, including enzyme kinetics, protein-nucleotide binding interactions, and cellular signaling pathways. ontosight.ai The development of such probes has been instrumental in advancing our understanding of the chemical biology of processes like protein phosphorylation and DNA synthesis. researchgate.netnih.gov

Rationale for Gamma-Phosphate Modifications in ATP Analogs

The gamma-phosphate of ATP is the primary site of cleavage in the majority of ATP-dependent enzymatic reactions, releasing energy to drive cellular processes. wikipedia.org Consequently, modifications at this position are of particular interest to researchers. By replacing the terminal phosphate with a non-hydrolyzable group, scientists can create "locked" states of enzyme-substrate complexes. mdpi.com This allows for the detailed structural and functional characterization of these transient intermediates, which would otherwise be too short-lived to study. mdpi.com The rationale behind gamma-phosphate modifications is to generate analogs that can still be recognized and bound by ATP-dependent enzymes but are resistant to the phosphoryl transfer reaction. researchgate.net This resistance to hydrolysis effectively traps the enzyme in an ATP-bound state, providing a snapshot of the pre-hydrolytic or transition state of the catalytic cycle. mdpi.com This strategy has been successfully employed to study the mechanisms of numerous enzymes, including kinases and ATPases. researchgate.netnih.gov

Nomenclature and Structural Basis

The precise naming and structural understanding of this compound are crucial for its application in research.

This compound and Related Benzylamide-Modified ATP Analogs

The formal chemical name for this compound is adenosine 5'-(trihydrogen diphosphate), monoanhydride with (phenylmethyl)phosphoramidic acid. ontosight.ainih.gov It is also commonly referred to by abbreviations such as ATPγBzA or gba-atp. ontosight.ai This compound belongs to a class of gamma-phosphate modified ATP analogs where the terminal phosphate is linked to an amine via a phosphoramidate (B1195095) bond. The benzylamide group is just one of many possible modifications. For instance, ATP gamma-(4-(N-(2-Hydroxyethyl)-N-methylamino)benzylamide), also known as N-2-HMB-ATP, is another analog designed for specific research applications, such as studying myosin-actin interactions. ontosight.ai These variations in the amide substituent allow for the fine-tuning of the analog's properties to suit particular experimental needs.

Structural Distinctions from Canonical Adenosine Triphosphate

The fundamental structure of this compound retains the core components of canonical ATP: the adenine (B156593) base, the ribose sugar, and the alpha- and beta-phosphate groups. ontosight.ai The key distinction lies in the substitution of the terminal gamma-hydroxyl group with a benzylamide group. ontosight.ai This change from a phosphate anhydride (B1165640) linkage to a more stable phosphoramidate linkage is the primary reason for its resistance to hydrolysis. While canonical ATP carries a negative charge on its terminal phosphate at physiological pH, the benzylamide modification introduces a more hydrophobic and sterically bulkier group. This structural alteration can influence its binding affinity and interaction with the active sites of various enzymes compared to the natural substrate. ontosight.ai

Interactive Data Table: Properties of ATP and its Analog

| Property | Adenosine Triphosphate (ATP) | This compound |

| Terminal Group | Phosphate (PO₃²⁻) | Benzylamide |

| Terminal Linkage | Phosphoanhydride | Phosphoramidate |

| Hydrolysis | Readily hydrolyzed | Resistant to hydrolysis ontosight.ai |

| Primary Use | Energy currency, phosphoryl donor wikipedia.org | Molecular probe for studying ATP-dependent processes ontosight.ai |

Interactive Data Table: Common ATP Analogs and their Modifications

| Analog | Modification at Gamma-Phosphate | Key Feature |

| ATP gamma-S | Oxygen replaced by Sulfur | Slowly hydrolyzable wikipedia.org |

| AMP-PNP | Oxygen bridge replaced by Nitrogen | Non-hydrolyzable mdpi.com |

| AMP-PCP | Oxygen bridge replaced by Carbon | Non-hydrolyzable mdpi.com |

| This compound | Replaced with Benzylamide | Non-hydrolyzable, specific steric and electronic properties ontosight.ai |

Structure

3D Structure

Propiedades

Número CAS |

58026-10-1 |

|---|---|

Fórmula molecular |

C17H23N6O12P3 |

Peso molecular |

596.3 g/mol |

Nombre IUPAC |

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-benzylphosphonamidic acid |

InChI |

InChI=1S/C17H23N6O12P3/c18-15-12-16(20-8-19-15)23(9-21-12)17-14(25)13(24)11(33-17)7-32-37(28,29)35-38(30,31)34-36(26,27)22-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,24-25H,6-7H2,(H,28,29)(H,30,31)(H2,18,19,20)(H2,22,26,27)/t11-,13-,14-,17-/m1/s1 |

Clave InChI |

XNYHAYDDAXMWOW-LSCFUAHRSA-N |

SMILES |

C1=CC=C(C=C1)CNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

SMILES isomérico |

C1=CC=C(C=C1)CNP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

SMILES canónico |

C1=CC=C(C=C1)CNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Sinónimos |

adenosine triphosphate gamma-benzylamide ATP gamma-benzylamide gamma-benzylamide ATP GBA-ATP |

Origen del producto |

United States |

Chemical Synthesis and Derivatization Strategies

Methodologies for ATP gamma-Benzylamide Synthesis

The primary methods for synthesizing this compound and other gamma-modified ATP analogs can be broadly categorized into two-step approaches and those leveraging phosphoramidite (B1245037) chemistry.

A common and direct method for the synthesis of this compound involves a two-step synthetic approach. This strategy is centered on the activation of the terminal phosphate (B84403) of ATP, followed by a nucleophilic attack by the desired amine.

A general protocol for this synthesis begins with dissolving ATP in an aqueous solution and adjusting the pH. nih.gov A water-soluble carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI), is then added to activate the terminal gamma-phosphate of ATP. nih.govjst.go.jp This activation step forms a highly reactive cyclic trimetaphosphate intermediate. researchgate.net Following activation, an aqueous solution of the amine, in this case, benzylamine (B48309), is added to the reaction mixture. nih.gov The amine then acts as a nucleophile, attacking the activated gamma-phosphate and forming the stable phosphoramidate (B1195095) bond, yielding this compound. nih.govresearchgate.net The progress of this reaction can be monitored using techniques like thin-layer chromatography (TLC). nih.gov

A similar one-pot synthesis has been successfully employed for the creation of γ-amido-dNTPs in water, further demonstrating the viability of this aqueous-phase carbodiimide chemistry for generating phosphoramidate linkages on nucleotides. jst.go.jp

Table 1: Key Reagents in a Typical Two-Step Synthesis of this compound

| Reagent | Role | Reference |

| Adenosine (B11128) Triphosphate (ATP) | Starting Nucleotide | nih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Activating Agent | nih.govjst.go.jp |

| Benzylamine | Nucleophile | nih.gov |

| Water | Solvent | nih.govjst.go.jp |

This two-step method offers the advantage of being relatively straightforward and can be performed in aqueous conditions, which is beneficial for handling the highly polar ATP molecule.

Phosphoramidite chemistry is a cornerstone of modern nucleic acid synthesis and is also applicable to the preparation of modified nucleotides like this compound. twistbioscience.com This methodology offers a high degree of control and efficiency, particularly for solid-phase synthesis. nih.gov

In the context of preparing gamma-modified ATP analogs, phosphoramidite chemistry would typically involve the use of a phosphoramidite precursor of the modifying group. While direct application to this compound synthesis is not extensively detailed in readily available literature, the principles of phosphoramidite chemistry are fundamental to the synthesis of many complex nucleotide derivatives. twistbioscience.com The synthesis of branched RNAs with 2',5'-phosphoramidate linkages, for instance, relies on the use of phosphoramidite building blocks. nih.gov This underscores the versatility of phosphoramidite chemistry in forming phosphorus-nitrogen bonds in nucleotide structures.

The general cycle of phosphoramidite chemistry involves coupling, capping, oxidation, and deprotection steps, allowing for the sequential and controlled addition of building blocks. twistbioscience.com This robust methodology is well-suited for creating complex, modified oligonucleotides and could be adapted for the solution-phase synthesis of this compound, although this would represent a more complex synthetic route compared to the direct two-step approach.

Production of Diastereomerically Pure Nucleotide Phosphoramidates

A significant challenge in the synthesis of this compound and other phosphoramidates is the creation of a new chiral center at the phosphorus atom. This results in the formation of two diastereomers (Sp and Rp), which can exhibit different biological activities and pharmacokinetic profiles. twistbioscience.com Therefore, the production of diastereomerically pure compounds is often a critical goal.

Achieving diastereomeric purity can be approached in two main ways: separation of the diastereomeric mixture or stereoselective synthesis.

Separation of diastereomers can often be accomplished using chromatographic techniques such as high-performance liquid chromatography (HPLC). However, this can be a challenging and inefficient process, especially on a large scale.

Diastereoselective synthesis aims to preferentially form one diastereomer over the other. This can be achieved through the use of chiral auxiliaries or catalysts. While specific protocols for the diastereoselective synthesis of this compound are not widely published, research into the diastereoselective synthesis of other nucleoside phosphoramidate prodrugs provides valuable insights into the methodologies that could be applied. mdpi.com These methods often involve the development of novel chiral phosphoramidating reagents or the use of stereoselective catalysts to control the configuration of the newly formed phosphorus center.

Optimization of Synthetic Yields and Reproducibility in Analog Production

Optimizing the synthetic yield and ensuring the reproducibility of the production of this compound are crucial for its practical application in research. Several factors can influence the outcome of the synthesis.

In the two-step synthesis using EDCI, the pH of the reaction is a critical parameter that needs to be carefully controlled to ensure efficient activation of the gamma-phosphate and subsequent nucleophilic attack. nih.gov The concentration of the coupling reagents and the reaction time also play significant roles in maximizing the yield and minimizing the formation of byproducts.

For more complex synthetic routes, such as those that might be employed in multi-step or enzymatic cascade reactions, optimization becomes even more critical. In multi-enzyme systems, the concentration of each enzyme and substrate must be carefully balanced to maintain a steady flux through the reaction pathway and avoid the accumulation of inhibitory intermediates. mdpi.com While not directly applied to this compound in the reviewed literature, these principles of optimizing reaction conditions are universally applicable to improving the efficiency and reproducibility of its synthesis.

Custom Derivatization for Enhanced Research Utility

The versatility of this compound as a research tool can be significantly enhanced by the incorporation of functional tags and reporter groups. These modifications allow for the detection, visualization, and isolation of proteins that interact with the ATP analog.

A common strategy for derivatization involves introducing a reactive handle onto the benzylamide moiety, which can then be used to attach a variety of tags via bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry).

For example, a benzylamine derivative containing an alkyne or azide (B81097) group could be used in the initial synthesis of the ATP analog. This would result in an this compound analog bearing a "clickable" functional group. This group can then be reacted with a corresponding azide- or alkyne-containing reporter molecule, such as a fluorescent dye (e.g., fluorescein, rhodamine) or a biotin (B1667282) tag for affinity purification. mdpi.com

This modular approach allows for the creation of a diverse library of labeled this compound analogs from a single precursor. The synthesis of ATP analogs with biotin linked to the gamma-phosphate has been reported, highlighting the feasibility of attaching such functional tags. nih.govjenabioscience.com Similarly, a wide array of fluorescently-labeled ATP analogs are commercially available, demonstrating the broad utility of such derivatives in research. jenabioscience.comrevvity.comjenabioscience.com

Table 2: Examples of Functional Tags and Reporter Groups for ATP Analogs

| Tag/Reporter Group | Purpose | Reference |

| Biotin | Affinity Purification | nih.govjenabioscience.com |

| Fluorescent Dyes (e.g., Fluorescein, Rhodamine) | Fluorescence Detection and Imaging | jenabioscience.comrevvity.comjenabioscience.com |

| Azide/Alkyne | Bioorthogonal Ligation ("Click Chemistry") | mdpi.com |

The ability to introduce these functional tags greatly expands the applications of this compound, enabling researchers to probe ATP-binding proteins and their functions with high specificity and sensitivity.

Strategies for Modifying Adenine (B156593) and Ribose Moieties for Specific Applications

The chemical derivatization of this compound, more commonly referred to in scientific literature as N6-benzyladenosine triphosphate and its analogs, is a critical area of research for developing molecular probes, therapeutic agents, and tools for studying ATP-dependent enzymes. Modifications to the adenine and ribose moieties are particularly important for tailoring the molecule's properties, such as its binding affinity, selectivity for specific proteins, and resistance to enzymatic degradation.

Adenine Moiety Modifications:

The adenine ring of N6-benzyladenosine triphosphate offers several positions for chemical modification, with the C2 and C8 positions being the most extensively studied. These modifications can significantly influence the molecule's interaction with target proteins.

One common strategy involves the introduction of various substituents at the C2 position of the adenine ring. For instance, the synthesis of 2-substituted N6-benzyladenosine-5'-uronamides has been explored to enhance selectivity for A3 adenosine receptors. acs.org The general synthesis for these compounds often starts from a suitable precursor like methyl-β-D-ribofuranoside and involves multiple steps of protection, oxidation, amidation, and coupling reactions. nih.gov A series of adenosine triphosphate (ATP) derivatives with chloro, fluoro, amino, methyl, vinyl, and ethynyl (B1212043) groups at the C2 position have been synthesized and evaluated as substrates for various polymerases. nih.gov The synthesis of these analogs can be achieved by either triphosphorylation of commercially available 2-substituted nucleosides or by starting with 2-iodoadenosine (B13990) and introducing the desired C2-substituents via cross-coupling reactions before the final phosphorylation step. nih.gov

Table 1: Impact of C2 Position Modifications on N6-Benzyladenosine Analogs

| Modification at C2 | Compound Type | Observed Effect | Application/Target | Reference |

|---|---|---|---|---|

| Chloro | N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide | Increased potency and selectivity | A3 Adenosine Receptor Agonist | google.com |

| Methylamino | N6-(3-iodobenzyl)adenine derivative | Favored at A3 receptors | A3 Adenosine Receptor Ligand | researchgate.net |

| Methylthio | N6-(3-iodobenzyl)-9-methyladenine | 61-fold more potent than 2-methoxy ether at A3 receptors | A3 Adenosine Receptor Ligand | researchgate.net |

| Vinyl/Ethynyl | ATP derivative | Truncated products in in vitro transcription | Substrate for Polymerases | nih.gov |

Modifications at the C8 position of the adenine ring are another key strategy. The introduction of substituents at this position can directly affect the syn/anti conformation of the base. For example, 8-bromo-ADPR has been identified as an antagonist for the TRPM2 channel, and further exploration with other hydrophobic or polar substitutions at this position has been conducted to refine its activity. acs.org The synthesis of 8-substituted analogs can be achieved through methods like Suzuki coupling for hydrophobic groups or by using 8-aminoadenosine (B15950) as a starting point for more polar modifications. acs.org

Ribose Moiety Modifications:

The ribose sugar of N6-benzyladenosine triphosphate is a prime target for modifications aimed at altering the molecule's conformational flexibility, stability, and interaction with the ribose binding pocket of enzymes.

A prevalent strategy is the synthesis of deoxyribose analogs , where one or more hydroxyl groups are removed. For example, N6-p-nitrobenzyladenosine and its 2'-deoxy analog have been synthesized and shown to be competitive inhibitors of adenosine aminohydrolase. nih.gov The synthesis of 2'-deoxy analogs can be achieved through standard phosphoramidite chemistry or by enzymatic approaches. The removal of the 2'-hydroxyl group in 8-phenyl-ADPR was found to significantly enhance its antagonist effect on the TRPM2 channel. acs.org Similarly, 3'-deoxy analogs of A3-selective adenosine derivatives have been synthesized and shown to retain selectivity and act as full agonists. researchgate.net

Another approach involves the replacement of the ribose ring with other cyclic or acyclic structures. For instance, acyclic analogs of ADPR have been prepared by introducing an n-butyl chain at the N9 position of the adenine ring. acs.org These modifications aim to increase biological stability and explore the structural requirements for receptor binding. The synthesis of such analogs often involves the alkylation of the purine (B94841) base with a suitable acyclic side chain followed by phosphorylation.

Fluorescent labeling of the ribose moiety is a powerful tool for studying the kinetics of ATP-dependent enzymes. Fluorescent ATP analogs like 2'(3')-O-(N-Methylanthraniloyl)-ATP (MANT-ATP) are widely used. The synthesis involves the esterification of the 2' or 3' hydroxyl group of the ribose with a fluorescent group. nih.gov These fluorescent analogs often exhibit changes in their fluorescence properties upon binding to a protein or during enzymatic hydrolysis, allowing for real-time monitoring of these processes. nih.govrsc.org

Table 2: Effects of Ribose Moiety Modifications in Adenosine Analogs

| Modification | Compound Type | Observed Effect | Application/Target | Reference |

|---|---|---|---|---|

| 2'-Deoxy | N6-p-nitrobenzyladenosine | Competitive inhibitor of adenosine aminohydrolase | Enzyme Inhibition | nih.gov |

| 2'-Deoxy | 8-Phenyl-ADPR | Enhanced antagonist effect (IC50 = 3 µM) | TRPM2 Channel Antagonist | acs.org |

| 3'-Deoxy | A3-selective adenosine derivative | Retained selectivity, full agonist | A3 Adenosine Receptor Agonist | researchgate.net |

| Acyclic (n-butyl chain) | ADPR analog | Weak antagonist activity | TRPM2 Channel Ligand | acs.org |

| Fluorescent Label (FEDA) | ATP analog | Slower association rate but similar turnover to ATP | Myosin ATPase Activity | nih.gov |

| Fluorescent Label (Anthraniloyl) | m7GTP analog | No effect on binding specificity to cap binding proteins | Protein-Ligand Interaction Studies | rsc.org |

The combination of modifications on both the adenine and ribose moieties allows for the fine-tuning of the properties of N6-benzyladenosine triphosphate analogs for highly specific applications, ranging from potent and selective receptor ligands to sophisticated biophysical probes.

Biochemical and Mechanistic Investigations of Atp Gamma Benzylamide

Enzyme-Substrate and Enzyme-Inhibitor Interactions

The substitution of the gamma-phosphate with a benzylamide group alters the molecule's ability to be hydrolyzed by certain enzymes, allowing researchers to study binding events and enzymatic mechanisms without the complication of ATP hydrolysis. ontosight.ai

ATP gamma-benzylamide is generally considered a poor substrate for most ATPases and kinases, as the benzylamide linkage is resistant to the enzymatic cleavage that typically occurs with the terminal phosphate (B84403) of ATP. This property is fundamental to its use in many experimental contexts. For instance, while ATPases hydrolyze ATP to ADP and inorganic phosphate to release energy, their activity on this compound is significantly reduced or absent.

Similarly, kinases, which catalyze the transfer of the gamma-phosphate from ATP to a substrate, are generally unable to utilize this compound as a phosphate donor. ucsf.edu However, some engineered kinases have been developed to specifically recognize and utilize ATP analogs like N6-(benzyl) ATP, highlighting the potential for tailored enzyme-substrate pairs in research. ucsf.eduucsf.edu

Table 1: Interaction of this compound with ATP-Dependent Enzymes

| Enzyme Class | Interaction Type | Outcome | Reference |

|---|---|---|---|

| Adenosine (B11128) Triphosphatases (ATPases) | Poor Substrate | Very slow or no hydrolysis | |

| Kinases | Poor Phosphate Donor | Generally not utilized for phosphorylation | ucsf.edu |

| Engineered Kinases | Specific Substrate | Can be designed to accept the analog | ucsf.eduucsf.edu |

Due to its structural similarity to ATP, this compound can act as a competitive inhibitor for some ATP-dependent enzymes. By binding to the ATP-binding site, it can block the access of the natural substrate, ATP, thereby inhibiting the enzyme's function. The effectiveness of this inhibition can vary depending on the specific enzyme and its active site architecture. For example, studies on p38γ MAP kinase have shown that ATP analogs can be competitive with ATP binding. nih.gov The inhibitory potential of such analogs is a key aspect of their utility in dissecting enzymatic pathways.

Research has also explored the inhibitory effects of related ATP analogs on various kinases. For instance, derivatives of N6-(benzyl) ATP have been shown to inhibit the phosphorylation activity of certain kinases, with the degree of inhibition depending on the specific substitutions on the benzyl (B1604629) group. ucsf.edu

In the context of muscle contraction, ATP hydrolysis by myosin drives the interaction with actin filaments. mdpi.comkhanacademy.org ATP analogs like this compound and its derivatives are instrumental in studying these interactions. ontosight.ai For example, N-2-HMB-ATP, a derivative of this compound, has been used to investigate the kinetics of ATP binding and its effect on the actin-myosin interaction. ontosight.ai By using analogs that are slowly hydrolyzed or non-hydrolyzable, researchers can trap the myosin head in specific conformational states, allowing for detailed examination of the cross-bridge cycle. nih.gov These studies help to elucidate how ATP binding and hydrolysis are coupled to the force-generating steps in muscle contraction. nih.govnih.gov

Modulation of Cellular Signaling Pathways and Receptor Activity

Extracellular ATP is a significant signaling molecule that interacts with purinergic receptors to mediate a wide range of physiological responses. nih.govnih.gov ATP analogs, including this compound, are valuable tools for investigating these signaling pathways.

Purinergic receptors are broadly classified into P1 receptors, which bind adenosine, and P2 receptors, which are activated by ATP and other nucleotides. nih.govtocris.com P2 receptors are further divided into ionotropic P2X receptors and metabotropic P2Y receptors. tocris.com

This compound and related compounds can act as agonists or antagonists at these receptors. For example, ATPγS, a similar slowly-hydrolyzable ATP analog, is known to be an agonist at P2Y and P2X receptors. jenabioscience.com Conversely, other ATP derivatives like 3'-O-(4-benzoyl)benzoyl-ATP (BzATP) have been shown to act as antagonists at P2Y1 receptors. nih.gov The specific response depends on the receptor subtype and the structure of the ATP analog. The interaction of these analogs with purinergic receptors can trigger downstream signaling events, such as changes in intracellular calcium concentration. nih.gov

Table 2: Interaction of ATP Analogs with Purinergic Receptors

| Receptor Subtype | Analog Example | Effect | Reference |

|---|---|---|---|

| P2Y Receptors | ATPγS | Agonist | jenabioscience.com |

| P2X Receptors | ATPγS | Agonist | jenabioscience.com |

| P2Y1 Receptors | BzATP | Antagonist | nih.gov |

The binding of ATP analogs to purinergic receptors can initiate various intracellular signal transduction cascades. For instance, the activation of P2Y receptors, which are G protein-coupled receptors, can lead to the activation of phospholipase C and subsequent downstream signaling. tocris.com P2X receptor activation, being ion channels, directly leads to ion influx, most notably Ca2+. nih.gov

Studies using ATP analogs have demonstrated their ability to modulate these pathways. For example, extracellular ATP and its derivatives can induce increases in cytoplasmic calcium levels, which can be blocked by calcium channel inhibitors. nih.gov Furthermore, the activation of purinergic receptors by ATP analogs can lead to the activation of mitogen-activated protein kinase (MAPK) signaling pathways, such as the ERK, JNK, and p38 MAPK pathways. nih.govaai.org These signaling cascades are crucial in regulating a multitude of cellular processes, including cell growth, differentiation, and stress responses. mdpi.comcreative-diagnostics.com

Biophysical and Kinetic Studies of Binding Events

The modification of the terminal phosphate group in this compound prevents its hydrolysis, making it an invaluable tool for dissecting the discrete steps of ATP binding and the subsequent conformational events in ATP-dependent proteins without the complication of enzymatic turnover. rsc.org Biophysical and kinetic studies leveraging this analog provide detailed insights into the fundamental mechanisms of enzyme action and protein function.

The study of enzyme kinetics provides a quantitative understanding of the rates of enzyme-catalyzed reactions and the factors that influence them. uni-frankfurt.de Because this compound is a non-hydrolyzable analog of ATP, it can be used to investigate the kinetics of ATP-dependent enzymes. rsc.org It typically acts as a competitive inhibitor, binding to the enzyme's active site but not proceeding to the product formation step. This allows researchers to isolate and characterize the binding event itself.

In competitive inhibition, the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. The effectiveness of a competitive inhibitor is quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. sigmaaldrich.com A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme. The Michaelis-Menten constant (Kₘ) for the substrate is apparently increased in the presence of a competitive inhibitor, while the maximum velocity (Vₘₐₓ) remains unchanged. sigmaaldrich.com

Kinetic studies involving this compound or similar non-hydrolyzable analogs often involve measuring enzyme activity at various substrate and inhibitor concentrations to determine these kinetic parameters. For instance, studies on anaerobic ribonucleotide reductases have utilized ATP and its analog dATP to characterize the allosteric regulation of the enzyme, determining activation constants (Kₗ) and inhibition constants (Kᵢ) that define the enzyme's activity profile. elifesciences.org While specific kinetic data for this compound is highly dependent on the specific enzyme being studied, the principles remain consistent. The table below illustrates the type of kinetic data obtained from studies with competitive inhibitors of ATP-dependent enzymes.

| Enzyme | Inhibitor/Analog | Inhibition/Binding Constant | Kinetic Parameter |

|---|---|---|---|

| PcNrdD (Ribonucleotide Reductase) | dATP | Kᵢ = 74 ± 24 µM | Inhibition of GTP reduction elifesciences.org |

| PcNrdD (Ribonucleotide Reductase) | ATP | Kₗ = 0.67 ± 0.12 mM | Activation of GTP reduction elifesciences.org |

| EHD4ΔN (ATPase) | ATP (Substrate) | Kₘ = 20 ± 3 µM | Michaelis-Menten constant for hydrolysis plos.orgnih.gov |

| α-Glucosidase | Diterpene Indole (Compound 45) | Kᵢ = 50.45 µM | Competitive inhibition constant researchgate.net |

This table provides representative kinetic data for various enzymes with ATP or its competitive inhibitors to illustrate the parameters determined in such studies. The values are specific to the cited enzyme-inhibitor pair.

Understanding the binding affinity of this compound to ATP-binding proteins is crucial for interpreting its biological effects. Techniques such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods for characterizing these binding events. rsc.orgmdpi.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding of a ligand (in this case, this compound) to a protein. frontiersin.org This allows for the determination of the dissociation constant (Kₔ), which is a measure of binding affinity, as well as the enthalpy (ΔH) and stoichiometry (n) of the interaction in a single experiment. rsc.org A lower Kₔ value signifies a stronger binding interaction. youtube.com For example, ITC has been used to measure the binding affinity of ATP and dATP to the ATP-cone domain of a ribonucleotide reductase, revealing Kₔ values of 26 µM and 6 µM, respectively. elifesciences.org

NMR spectroscopy can also provide detailed information about binding interactions at an atomic level. mdpi.com Chemical shift perturbation mapping, for instance, can identify the specific amino acid residues in the protein's binding pocket that are affected by the binding of the analog. nih.gov

The benzylamide group of this compound can form specific interactions, such as π-stacking with aromatic amino acid residues within the ATP-binding site, which can influence its binding affinity and selectivity for different proteins. rsc.org Studies with various ATP analogs and ATP-binding proteins have revealed a wide range of binding affinities, reflecting the diversity of ATP-binding sites.

| Protein | Ligand | Dissociation Constant (Kₔ) | Method | Reference |

|---|---|---|---|---|

| PcNrdD (Ribonucleotide Reductase) | ATP | 26 µM | ITC | elifesciences.org |

| PcNrdD (Ribonucleotide Reductase) | dATP | 6 µM | ITC | elifesciences.org |

| PI3Kα | GSK1059615 | 2 nM (Kᵢ) | Biochemical Assay | oncotarget.com |

| mTOR | EGCG | 0.32 µM (Kᵢ) | Biochemical Assay | oncotarget.com |

| SARS-CoV-2 RBD | HA1-HFt (Peptide) | 8.32 nM | BLI | nih.gov |

This table shows examples of binding affinities for different nucleotide analogs and inhibitors to their target proteins, as determined by various biophysical methods. BLI: Biolayer Interferometry; ITC: Isothermal Titration Calorimetry.

The binding of ATP or its analogs to a protein's active site often triggers significant conformational changes that are essential for the protein's function. plos.org These changes can range from subtle side-chain rearrangements to large-scale domain movements. Because this compound is resistant to hydrolysis, it can "trap" an enzyme in its ATP-bound conformational state, allowing for detailed structural characterization using techniques like X-ray crystallography and NMR spectroscopy. mdpi.comresearchgate.net

X-ray crystallography is a primary method for determining the three-dimensional atomic structure of protein-ligand complexes. wikipedia.org By comparing the crystal structure of a protein in its apo (unbound) state versus its complex with an ATP analog like this compound, researchers can directly visualize the structural changes that occur upon binding. nih.gov For example, crystallographic studies of the Arp2/3 complex with bound ATP revealed a relatively closed conformation of the Arp3 subunit, where the gamma-phosphate stabilizes the structure by bridging loops from opposite sides of the nucleotide-binding cleft. nih.gov Similarly, the structure of the CENP-E motor domain in complex with a non-hydrolyzable ATP analog provided insights into the structural transformations required for its function. researchgate.net

NMR spectroscopy is particularly powerful for studying protein dynamics and conformational changes in solution. nih.gov Chemical shift perturbations can map the regions of a protein that are affected by ligand binding, while more advanced techniques like relaxation dispersion can characterize the exchange between different conformational states. elifesciences.org For instance, NMR studies on the H+-ATPase beta subunit showed that nucleotide binding induces a major conformational change from an "open" to a "closed" form, which is a fundamental part of its rotational catalytic mechanism. nih.gov

| Protein | Ligand | Observed Conformational Change | Method | Reference |

|---|---|---|---|---|

| H+-ATPase (beta subunit) | Nucleotide | Transition from an "open" to a "closed" conformation. | NMR Spectroscopy | nih.gov |

| Arp2/3 Complex | ATP | Stabilization of a closed conformation in the Arp3 subunit. | X-ray Crystallography | nih.gov |

| ERK2 Kinase | ATP-competitive inhibitors | Selection of a specific (R-state) active conformation. | NMR Spectroscopy | elifesciences.org |

| Hsp70 (DnaK) | ATP | Docking of the Substrate-Binding Domain (SBD) to the Nucleotide-Binding Domain (NBD). | Molecular Dynamics (MD) Simulations | plos.org |

Structure Activity Relationship Sar Studies of Atp Gamma Benzylamide and Its Analogs

Elucidation of Structural Determinants for Biological Activityacs.org

The biological activity of ATP gamma-benzylamide and its analogs is determined by several key structural features. These include the nature of the gamma-phosphate replacement, the characteristics of the linker connecting the ATP core to the benzylamide moiety, and the substituents on the benzylamide ring itself.

The replacement of the terminal γ-phosphate of ATP with a benzylamide group is a significant modification that directly affects the molecule's interaction with ATP-utilizing enzymes. Kinases, which catalyze the transfer of the γ-phosphate from ATP to a substrate, are particularly sensitive to changes in this region of the molecule. scispace.com The adenine (B156593) moiety of ATP typically binds within a hydrophobic pocket of the kinase's active site, while the triphosphate chain extends towards the solvent-exposed region where the protein substrate binds. nih.gov

Research has shown that attaching a bulky group like a benzylamine (B48309) directly to the terminal phosphate (B84403) can be detrimental to enzymatic activity. In studies using protein kinase A (PKA) and casein kinase 2 (CK2), ATP analogs with a benzylamine group directly linked to the gamma-phosphate showed low or even undetectable levels of phosphorylation. nih.gov This suggests that the steric bulk of the benzylamide moiety in close proximity to the phosphate chain interferes with the proper binding and catalytic function of these kinases. The replacement of the negatively charged hydroxyl group on the phosphate with a neutral amide group also alters the electrostatic profile of the molecule, which can impact binding to the active site. nih.gov

To overcome the steric hindrance caused by the direct attachment of bulky groups to the γ-phosphate, a linker can be introduced between the ATP core and the terminal moiety. The length and chemical composition of this linker are critical determinants of kinase compatibility. nih.govnih.gov

Systematic studies have revealed that efficient kinase-catalyzed labeling requires ATP analogs with a polar linker of a certain minimum length, typically at least eight atoms. nih.gov For instance, a series of ATP analogs with varying linker lengths were tested for their efficiency in kinase-catalyzed labeling. The results indicated that analogs with longer, more flexible linkers are better tolerated by kinases. This flexibility allows the bulky terminal group, such as a benzylamide, to be positioned outside of the active site, thus avoiding interference with substrate binding. researchgate.net

The composition of the linker is also important. Studies comparing all-carbon linkers with those containing ethylene (B1197577) glycol units found that the presence of the more polar ethylene glycol linker promoted higher conversion rates in kinase-catalyzed reactions. nih.gov This suggests that hydrophilic linkers can counterbalance the hydrophobicity of an aryl substituent like a benzyl (B1604629) group, facilitating better interaction with the solvent-exposed surface of the enzyme. nih.gov

Table 1: Influence of Linker Composition on Kinase-Catalyzed Labeling This table is interactive. You can sort and filter the data.

| Compound Type | Linker Composition | Kinase | Percentage Conversion (%) | Reference |

|---|---|---|---|---|

| Acetyl Series | All Carbon | PKA | 27 | nih.gov |

| Acetyl Series | Ethylene Glycol | PKA | 61 | nih.gov |

| Aryl Series | All Carbon | CK2 | <5 to 38 | nih.gov |

Substituents on the aromatic ring of the benzylamide group can further modulate the biological activity of the ATP analog. These modifications can influence the molecule's hydrophobicity, steric profile, and potential to form additional interactions with the enzyme. nih.gov

For example, introducing different substituents on an aryl group attached to the ATP via a linker can test the influence of polarity on the kinase reaction. nih.gov In studies with N6-substituted ATP analogs, which, while different from gamma-substituted analogs, provide insight into the principles of substituent effects, the position of a methyl group on a benzyl ring was shown to be critical. For the v-Src tyrosine kinase, an N6-(3-methyl)benzyl ATP analog was well-tolerated, whereas the 2-methyl and 4-methyl isomers were not, a finding supported by molecular modeling which suggested the 3-methyl isomer is better accommodated by the geometry of the kinase active site. ucsf.edu This highlights that even small changes to the substituent pattern on the benzyl ring can have a significant impact on how the analog fits into the binding pocket, thereby affecting its activity. The introduction of a sulfonamide group, for instance, has been shown to promote high conversion rates in kinase-catalyzed labeling, suggesting that specific functional groups can enhance kinase compatibility. nih.gov

Stereochemical Considerations in Nucleotide Analog Design and Activityucsf.edu

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the design and activity of nucleotide analogs. Enzymes are chiral molecules and often exhibit a high degree of stereoselectivity towards their substrates and inhibitors.

For ATP analogs modified at the phosphate chain, the introduction of a chiral center can lead to diastereomers with different biological activities. This is particularly relevant when a sulfur atom replaces an oxygen in the phosphate backbone, as seen in phosphorothioate (B77711) analogs. nih.govnih.gov For example, with ATPβS, the Sp diastereomer is the preferred substrate for phosphomevalonate kinase with Mg2+ as the metal cofactor, while the Rp diastereomer is preferred when Cd2+ is used. nih.gov This reversal of specificity demonstrates that the enzyme's active site can distinguish between the different spatial arrangements of the atoms around the chiral phosphorus center. nih.gov

In the context of this compound, while the primary modification is not a phosphorothioate, the principle of stereoselectivity remains important. The conformation of the linker connecting the benzylamide to the ATP core can be crucial. Altering the stereochemistry of the linker has been shown in some inhibitor classes to lead to a significant reduction in potency, underscoring the importance of a specific linker conformation for optimal binding. nih.gov Furthermore, the benzylamide group itself can exhibit a form of stereoisomerism known as atropisomerism, which arises from hindered rotation around a single bond. acs.org The rotational barrier between the amide and the aromatic ring could lock the molecule into specific conformations, which may be selectively recognized by a target protein. acs.org

Comparative Analysis with Other Adenosine (B11128) Triphosphate Analogsucsf.edu

To better understand the unique properties of this compound, it is useful to compare it with other classes of ATP analogs, such as those modified at the alpha-phosphate position.

Alpha-thio-adenosine triphosphate (ATPαS) analogs are a class of ATP derivatives where one of the non-bridging oxygen atoms on the α-phosphate is replaced by a sulfur atom. This modification introduces a chiral center at the α-phosphorus, resulting in two diastereomers, Sp-ATPαS and Rp-ATPαS.

A key difference between γ-modified analogs like this compound and α-thio analogs lies in the nature and consequence of the modification. The replacement at the γ-position in this compound primarily serves to attach a functional or reporter group via a linker, with the goal of probing the solvent-exposed region of the ATP-binding site or for labeling applications. nih.gov The modification in ATPαS, however, directly alters the chemistry of the phosphodiester bond that is cleaved during the adenylylation step of some enzymatic reactions, such as that of T4 DNA ligase. nih.gov

ATPαS analogs have been instrumental in elucidating the stereochemical course of enzymatic reactions. nih.gov Because many enzymes show a preference for one diastereomer over the other, these analogs can be used to probe the geometry of the enzyme's active site. nih.govnih.gov For instance, T4 DNA ligase shows a distinct preference for one of the P-diastereomers of ATPαS, highlighting the importance of the stereochemistry at the α-phosphate for its activity. nih.gov In contrast, this compound's utility is less about probing the stereochemistry of phosphoryl transfer and more about understanding the spatial tolerance of the ATP binding pocket for bulky modifications at the terminus of the phosphate chain. nih.gov

Both types of analogs can be considered non-hydrolyzable or slowly hydrolyzable under certain conditions. ATPγS (a gamma-thio analog, not an alpha-thio) is often used as a non-hydrolyzable ATP analog because the P-S bond is more resistant to cleavage by many ATPases than the P-O bond. nih.gov Similarly, the amide bond in this compound is not subject to cleavage by kinases in the same way a phosphate bond is.

Table 2: Comparative Properties of ATP Analogs This table is interactive. You can sort and filter the data.

| Feature | This compound | Alpha-Thio-Adenosine Triphosphate (ATPαS) | Reference |

|---|---|---|---|

| Position of Modification | Gamma (γ) phosphate | Alpha (α) phosphate | nih.govnih.gov |

| Nature of Modification | Replacement of hydroxyl with a benzylamide group, often via a linker. | Replacement of a non-bridging oxygen with a sulfur atom. | nih.govnih.gov |

| Chirality | Can be introduced in the linker. The benzylamide itself can exhibit atropisomerism. | Chiral center at the α-phosphorus, leading to Sp and Rp diastereomers. | acs.orgnih.gov |

| Primary Use | Probing steric and electronic tolerance of the ATP binding site; kinase-catalyzed labeling. | Investigating the stereochemical mechanism of enzyme-catalyzed phosphoryl transfer. | nih.govnih.govnih.gov |

| Interaction with Kinases | Compatibility is highly dependent on linker length and composition; bulky group can cause steric hindrance. | Diastereomers can act as substrates, often with different efficiencies, providing insight into the metal ion coordination in the active site. | nih.govnih.gov |

Methylene-Bridge Adenosine Triphosphate Analogs

Methylene-bridge analogs of ATP are characterized by the substitution of an oxygen atom in the triphosphate chain with a methylene (B1212753) group (-CH2-). This modification can significantly impact the molecule's stability and its interaction with ATP-utilizing enzymes.

Two of the most studied methylene-bridge ATP analogs are α,β-methylene ATP (αβ-meATP) and β,γ-methylene ATP (βγ-meATP). These analogs have been instrumental in studying purinergic signaling and the enzymes involved in extracellular ATP metabolism, such as ecto-nucleoside triphosphate diphosphohydrolases (eNTPDases) and ecto-nucleotide pyrophosphatases (eNPPs). japsonline.com

A study comparing the effects of these analogs on different cell lines revealed cell-specific effects on extracellular ATP metabolism. japsonline.com Both αβ-meATP and βγ-meATP were found to significantly reduce the clearance of extracellular ATP in human 1321N1 astrocytes and rat C6 glioma cells, which express both eNTPDases and eNPPs, or exclusively eNPPs, respectively. japsonline.com In contrast, their efficacy in inhibiting ATP clearance was much lower in rat PC12 pheochromocytoma cells, which predominantly express eNTPDases. japsonline.com

Interestingly, the study also highlighted differences in the hydrolysis and substrate activity of these analogs. βγ-meATP was effectively hydrolyzed by 1321N1 and C6 cells, whereas PC12 cells did not significantly degrade it. japsonline.com Conversely, αβ-meATP was not a substrate for hydrolysis but acted as a substrate for ecto-nucleotide diphosphokinase (eNDPK), leading to the synthesis of ATP in the presence of ADP. japsonline.com

The replacement of the anhydride (B1165640) oxygen between the β and γ phosphates with a di-chloro or di-fluoro-methylene group has also been explored. These modifications can lead to compounds that are equipotent to ATP, suggesting that the electronic and steric properties of this bridge are critical for receptor interaction. mdpi.com

Table 1: Activity of Methylene-Bridge ATP Analogs on Extracellular ATP Metabolism

| Compound | Cell Line | Primary Ecto-Enzyme | Effect on ATP Clearance | Hydrolysis/Substrate Activity |

|---|---|---|---|---|

| α,β-methylene ATP | 1321N1 Astrocytes | eNTPDases & eNPPs | Inhibition | Substrate for eNDPK |

| C6 Glioma | eNPPs | Inhibition | Substrate for eNDPK | |

| PC12 Pheochromocytoma | eNTPDases | Weak Inhibition | Substrate for eNDPK | |

| β,γ-methylene ATP | 1321N1 Astrocytes | eNTPDases & eNPPs | Inhibition | Hydrolyzed |

| C6 Glioma | eNPPs | Inhibition | Hydrolyzed |

N6-Modified Adenosine Triphosphate Analogs

Modifications at the N6 position of the adenine ring of ATP have been a key strategy in developing selective agonists and antagonists for various purinergic receptors and probes for studying ATP-binding proteins like kinases.

A chemoproteomic approach was employed to investigate the binding of two N6-modified ATP analogs, N6-methyl-ATP and N6-furfuryl-ATP (kinetin triphosphate or KTP), to the human kinome. semanticscholar.org This study identified 27 candidate kinases that can bind to KTP and 18 that can bind to N6-Me-ATP. semanticscholar.org Among these, GSK3α and GSK3β were found to bind to both analogs. semanticscholar.org

Further in vitro kinase assays revealed that while both analogs bind to GSK3β, only N6-Me-ATP could serve as a phosphate donor for the phosphorylation of a substrate peptide. semanticscholar.org KTP, despite its ability to bind, was not utilized as a substrate. semanticscholar.org Molecular modeling provided insights into these differences, suggesting that the nature of the N6-substituent plays a critical role in the productive binding and catalytic activity within the kinase active site. semanticscholar.org

In another study, novel N6-modified ATP analogs were pharmacologically characterized at the rat brain P2Y1 receptor expressed in human embryonic kidney (HEK293) cells. harvard.edu The study found that an N6-phenylethyl substituent was well-tolerated, and molecular modeling suggested that this substituent occupies a region defined by aromatic residues such as F51, Y100, and F120. harvard.edu In contrast, the N6,N6-dimethyl-adenosine 5'-triphosphate analog was less well-tolerated, with the model predicting that the dimethylation interferes with hydrogen bonding to Q296 in the seventh transmembrane domain. harvard.edu

These findings highlight the importance of the size, shape, and hydrogen-bonding capacity of the substituent at the N6 position for determining the affinity and activity of ATP analogs at their target proteins.

Table 2: Kinase Binding Profile of N6-Modified ATP Analogs

| Analog | Number of Candidate Kinases Bound | Binding to GSK3α/β | Ability to Act as a Substrate for GSK3β |

|---|---|---|---|

| N6-methyl-ATP | 18 | Yes | Yes |

Table 3: Pharmacological Activity of N6-Modified ATP Analogs at the P2Y1 Receptor

| Analog | Modification | Activity at P2Y1 Receptor | Predicted Interaction |

|---|---|---|---|

| N6-phenylethyl-ATP | Phenylethyl group at N6 | Tolerated | Occupies aromatic pocket (F51, Y100, F120) |

Applications in Advanced Biological Research Models

Utilization as a Non-Hydrolyzable or Slowly Hydrolyzable Adenosine (B11128) Triphosphate Analog

A significant application of ATP gamma-benzylamide lies in its role as a non-hydrolyzable or slowly hydrolyzable ATP analog. nih.govnih.govucsf.edu This characteristic is crucial for studying the transient states of enzyme-ATP interactions without the rapid turnover that occurs with natural ATP.

The stability of this compound allows researchers to "trap" enzymes in their ATP-bound state. mdpi.com This is particularly advantageous for structural biology techniques like X-ray crystallography and cryo-electron microscopy. By forming a stable complex, it becomes possible to elucidate the three-dimensional structure of the enzyme as it interacts with its nucleotide substrate. This provides invaluable insights into the conformational changes that occur upon ATP binding, which are often critical for enzyme function. For instance, non-hydrolyzable analogs are used to capture the pre-hydrolysis state of enzymes, offering a snapshot of the protein's conformation before catalysis. mdpi.commdpi.com

Many cellular processes are driven by the energy released from ATP hydrolysis. nih.govucsf.edu However, studying the specific roles of ATP binding, distinct from its hydrolysis, can be challenging. This compound, by resisting or slowing down hydrolysis, enables the decoupling of these two events. nih.govucsf.edu Researchers can thus investigate the allosteric effects and conformational changes induced by nucleotide binding alone. This is critical for understanding the mechanisms of enzymes where ATP binding itself, and not just the energy from its breakdown, plays a regulatory role. The slow hydrolysis rate of such analogs allows for the study of ATP-dependent processes without the immediate progression to the subsequent steps of the enzymatic cycle. sigmaaldrich.comwikipedia.org

Mechanistic Probes in Enzymology

The unique chemical properties of this compound make it an effective mechanistic probe in the field of enzymology, allowing for detailed investigations into enzyme function and regulation.

ATPases are a class of enzymes that catalyze the hydrolysis of ATP. frontiersin.orgnih.govstanford.edu The activity of many ATPases is allosterically regulated, meaning that the binding of a molecule at one site on the enzyme affects its activity at another site. This compound can be used to probe these allosteric mechanisms. For example, in the study of the AAA+ ATPase p97, which is crucial for protein homeostasis, ATP analogs are used to understand how nucleotide binding influences the enzyme's conformational state and function. nih.gov By mimicking the ATP-bound state without rapid hydrolysis, researchers can investigate how the presence of the nucleotide at the active site influences other parts of the protein, revealing the pathways of allosteric communication. frontiersin.orgnih.govstanford.edu

A study on the type III secretion-associated ATPase from Shigella flexneri utilized ATP analogs to investigate conformational changes upon ATP binding. frontiersin.org The findings provided evidence for how ATP binding and hydrolysis are coupled to conformational changes in the enzyme, a key aspect of its function. frontiersin.org

Protein kinases are enzymes that transfer a phosphate (B84403) group from ATP to specific substrate proteins, a fundamental process in cellular signaling. sigmaaldrich.comontosight.ainih.gov Determining the specific substrates of a particular kinase is a significant challenge in cell biology. A chemical genetic approach has been developed to address this, where kinases are engineered to accept bulky ATP analogs like N6-benzyl-ATP. nih.gov This allows for the specific labeling and identification of direct kinase substrates. Wild-type kinases are unable to use these modified nucleotides due to steric hindrance. nih.gov This method, which can also utilize analogs like ATP-γ-S, enables the thiophosphorylation of substrates, which can then be identified. nih.gov

This approach has been instrumental in creating detailed substrate specificity profiles for various protein kinases, revealing the sequence motifs they recognize and providing a deeper understanding of their roles in signaling pathways. nih.govelifesciences.org

Table 1: Research Findings on Substrate Specificity Profiling

| Kinase Family/Type | Key Findings | Reference |

| Nek Kinases | All members show a preference for hydrophobic residues at the -3 position but differ in their preference for serine versus threonine as the phospho-acceptor. | elifesciences.org |

| General Protein Kinases | Engineered kinases can utilize N6-benzyl-ATP, allowing for specific labeling of direct substrates. | nih.gov |

| Yeast Protein Kinases | A proteome chip approach has been used to analyze the activities of numerous yeast kinases against various substrates. | ucsf.edu |

Motor proteins are essential for various cellular processes, including intracellular transport and muscle contraction, and their movement is powered by ATP hydrolysis. d-nb.infounits.it Cell-free systems provide a simplified and controlled environment to study the function of these proteins without the complexity of a living cell. nih.govfraunhofer.de In these systems, non-hydrolyzable or slowly hydrolyzable ATP analogs are invaluable for dissecting the steps of the motor protein cycle.

By using this compound, researchers can stall motor proteins at specific points in their mechanical cycle that are dependent on ATP binding. This allows for detailed biophysical measurements of force generation and conformational changes associated with the ATP-bound state, separate from the events that follow hydrolysis. d-nb.info These studies have been crucial in developing our understanding of how these molecular machines convert chemical energy into mechanical work. units.it

Role in Cellular Systems Research (Non-Human and in vitro)

This compound, particularly in the form of N6-(benzyl)ATP and its thiophosphate analog N6-(benzyl)ATP-γ-S, serves as a critical tool in specialized in vitro research models. Its utility is most pronounced in chemical genetics, where it helps to dissect complex cellular processes by identifying the specific substrates of protein kinases.

The application of N6-substituted ATP analogs has been instrumental in elucidating the role of specific kinases in regulating the cytoskeleton, the protein network crucial for cell shape, movement, and division. During mitosis, for example, multiple protein kinases dynamically reorganize the cytoskeleton to ensure proper chromosome segregation. researchgate.net Chemical genetic screens using bulky ATP analogs allow researchers to pinpoint the exact proteins that are phosphorylated by a specific kinase during these processes.

In one such approach, a study identified direct substrates of Protein Kinase C epsilon (PKCε) in the mouse brain using analog-sensitive PKCε and N6-benzyl-ATP-γS. nih.gov A significant portion of the identified substrates were proteins associated with cytoskeletal function and morphology. nih.gov Similarly, research on Aurora B kinase, a key regulator of cell division, employed N6-benzyl-ATPγS to identify its substrates, which included cytoskeletal components like keratin. ucsf.edu

Other research has noted that the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is essential for myogenesis (the formation of muscle tissue), phosphorylates proteins like stathmin that regulate microtubule dynamics. core.ac.uk The chemical genetic strategy, which relies on analogs like N6-Benzyl-ATP, is a key method for identifying the specific substrates of such kinases within these pathways. core.ac.uk

Table 1: Examples of Kinases and Their Cytoskeletal-Related Substrates Identified Using N6-Benzyl-ATP Analogs

| Kinase of Interest | Bulky ATP Analog Used | Identified Cytoskeletal/Related Substrate(s) | Research Context |

| Protein Kinase C epsilon (PKCε) | N6-benzyl-ATP-γS | Proteins associated with cytoskeletal and synaptic function | Substrate identification in mouse brain lysate. nih.gov |

| Aurora B Kinase | N6-benzyl-ATPγS | Keratin, type II cytoskeletal 8 | Identification of novel substrates of the Chromosomal Passenger Complex. ucsf.edu |

| Mitotic Kinases | N6-(benzyl)ATP | General cytoskeletal proteins | Probing the regulation of cytoskeletal transformation during mitosis. researchgate.net |

This table is generated based on data from the text and is for illustrative purposes.

While protein kinases are well-established regulators of ion channel function, the direct application of this compound to study ion channel gating or permeation is not a primary focus in the available research. Ion channels that are gated by extracellular ATP, known as P2X receptors, are a major class of purinergic receptors. jenabioscience.com However, studies involving this compound and its derivatives predominantly utilize the compound as a selective substrate for engineered kinases rather than as a direct agonist or antagonist for probing ion channels themselves. The research focus remains on identifying which kinases phosphorylate ion channels or their regulatory proteins, a task for which the chemical genetics approach is well-suited.

The functional analysis of membrane transporters, particularly identifying how their activity is regulated by phosphorylation, has been significantly advanced by the use of N6-functionalized ATP analogs. These compounds allow for the specific labeling and identification of transporters that are direct substrates of a given kinase.

A key example involves the use of a minimally invasive photoaffinity probe derived from N6-functionalized ATP to profile ATP-interacting proteins from cell membrane fractions. sloankettering.edu This technique successfully identified several membrane transporters of the Solute Carrier (SLC) family and the ATP-Binding Cassette (ABC) transporter MRP1 as ATP interactors. sloankettering.edu Competition assays in this research utilized N6-Benzyl-ATP to confirm the specificity of these interactions. sloankettering.edu

Furthermore, the chemical genetic screen to identify PKCε substrates with N6-benzyl-ATP-γS also successfully identified several membrane transporters as putative substrates. nih.gov This highlights a role for PKCε in regulating the transport of substances across the cell membrane. In the context of cancer research, studies have noted the importance of ABC transporters in mediating multidrug resistance and have employed N6-Benzyl-ATP-γ-S to dissect the signaling pathways, such as PI3K/AKT/mTOR, that regulate these transporters. researchgate.net The approach is also recognized as a valid method for studying bacterial proteins, including ABC transporters that are crucial for virulence. grafiati.comgrafiati.com

Table 2: Membrane Transporters Identified in Studies Using N6-Functionalized ATP Analogs

| Identification Method | ATP Analog Used/Mentioned | Identified Transporter(s) |

| Photoaffinity Labeling | mipATP (N6-functionalized probe), N6-Benzyl-ATP | SLC family transporters, ABC Transporter (MRP1). sloankettering.edu |

| Chemical Genetics Screen | N6-benzyl-ATP-γS | Various membrane transporters. nih.gov |

| Pathway Analysis | N6-Benzyl-ATP-γ-S | ABC transporters (in the context of drug resistance). researchgate.net |

This table is generated based on data from the text and is for illustrative purposes.

Chemical Genetics and Kinase Substrate Relationship Studies

The most prominent application of this compound and its derivatives is in the field of chemical genetics for the unambiguous identification of direct kinase substrates. ucsf.edu This powerful strategy overcomes the challenge of distinguishing the substrates of a single kinase from the thousands of other phosphorylation events occurring in a cell.

The method relies on protein engineering to create a functionally silent mutation in the kinase of interest. ucsf.edu Specifically, a large amino acid residue in the ATP-binding pocket, known as the "gatekeeper" residue, is replaced with a smaller one like glycine (B1666218) or alanine. ucsf.edunih.gov This modification creates an enlarged, or "hollowed-out," ATP-binding pocket in the analog-sensitive (AS) kinase. ucsf.edu

This engineered pocket can uniquely accommodate a "bumpy" ATP analog, such as N6-(benzyl)ATP, which has a bulky substituent at the N6 position of the adenine (B156593) ring. researchgate.netucsf.edu Wild-type kinases, with their smaller ATP-binding pockets, cannot efficiently use this bulky analog as a phosphate donor. nih.gov This exclusivity allows researchers to ensure that any observed phosphorylation using the analog originates specifically from the engineered AS-kinase.

To facilitate the detection and purification of the newly phosphorylated substrates, a further modification is often used: N6-(benzyl)ATP-γ-S. nih.gov In this version, the terminal (gamma) phosphate is replaced with a thiophosphate. When the AS-kinase transfers this thiophosphate group to its substrate, it creates a unique tag. nih.gov This thiophosphate ester tag can be recognized by highly specific antibodies for detection via Western blot or used for covalent capture and affinity purification, allowing for subsequent identification of the substrate protein by mass spectrometry. nih.govucsf.edu This chemical genetic approach has been successfully applied to map the substrate networks of numerous kinases, providing critical insights into cellular signaling pathways. ucsf.edubiorxiv.org

Table 3: Core Components of the Chemical Genetics Approach for Kinase Substrate Identification

| Component | Description | Function |

| Analog-Sensitive (AS) Kinase | The kinase of interest is engineered with a mutation at the "gatekeeper" residue (e.g., F to G), creating a larger ATP-binding pocket. ucsf.eduucsf.edu | To create a kinase that can uniquely bind a bulky ATP analog that wild-type kinases cannot. ucsf.edu |

| Bulky ATP Analog | An ATP molecule with a large chemical group attached, typically at the N6 position (e.g., N6-benzyl-ATP or N6-benzyl-ATP-γ-S). nih.govucsf.edu | To serve as an exclusive phosphate/thiophosphate donor for the engineered AS-kinase. nih.gov |

| Thiophosphate Tag | The gamma-phosphate of the analog is replaced with a thiophosphate (using ATP-γ-S analogs). nih.gov | To label substrates with a unique chemical tag that can be specifically detected by antibodies or purified. nih.govucsf.edu |

| Specific Inhibitors | Small molecules (e.g., derivatives of the inhibitor PP1) that are designed to fit the engineered pocket of the AS-kinase but not wild-type kinases. nih.govucsf.edu | To provide an additional layer of control by specifically inhibiting the AS-kinase to confirm that the observed phosphorylation is dependent on its activity. nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

Advanced Methodologies for Characterizing Atp Gamma Benzylamide and Its Interactions

Spectroscopic Techniques

Spectroscopic methods are indispensable for studying the binding of ligands to proteins in solution. They provide real-time, quantitative data on binding affinities, kinetics, and the local environmental changes that occur upon complex formation.

Fluorescence spectroscopy is a highly sensitive method for monitoring the binding of ATP analogs to proteins. creative-bioarray.com This is often accomplished using fluorescent derivatives of ATP, such as 2'-(or-3')-O-(N-Methylanthraniloyl) adenosine (B11128) 5'-triphosphate (MANT-ATP) and 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP), in competition assays or as direct probes. nih.govresearchgate.net

The principle of these assays relies on the change in the fluorescence properties of the probe upon binding to a protein. nih.gov When a fluorescent analog like TNP-ATP moves from an aqueous environment to the more hydrophobic confines of a protein's ATP-binding pocket, its fluorescence quantum yield often increases significantly, and its emission maximum typically undergoes a blue shift. nih.govnih.gov

Research Findings:

TNP-ATP as a Probe: Upon binding to an ATP-binding protein, TNP-ATP exhibits a 3- to 5-fold increase in fluorescence intensity and a distinct blue shift in its emission maximum from approximately 561 nm to 540 nm. nih.govnih.gov This spectral change is the basis for quantifying binding. Hiratsuka and Uchida's early work utilized TNP-ATP to probe the ATP binding site of heavy-chain meromyosin, establishing its utility. nih.gov

Competition Assays: ATP gamma-benzylamide, being non-fluorescent, can be studied in a competition assay. In this setup, the protein of interest is incubated with a fluorescent analog like TNP-ATP. The addition of increasing concentrations of this compound displaces the bound TNP-ATP, leading to a measurable decrease in fluorescence. This allows for the determination of the binding affinity (e.g., dissociation constant, Kd, or inhibition constant, Ki) of this compound for the protein. edinst.com

MANT-ATP: MANT-ATP is another fluorescent analog where the MANT fluorophore is attached to the ribose moiety. thermofisher.com Like TNP-ATP, its fluorescence is sensitive to the environment, making it a valuable tool for binding studies. The choice between TNP-ATP and MANT-ATP can depend on the specific protein system, as interactions with the ribose moiety can be altered by the attached fluorophore. researchgate.net

| Feature | TNP-ATP | MANT-ATP |

| Fluorophore | 2,4,6-trinitrophenyl | N-Methylanthraniloyl |

| Excitation Max (λ_exc) | 408 / 470 nm jenabioscience.com | ~355 nm |

| Emission Max (λ_em) | ~552 nm (free), ~540 nm (bound) nih.govjenabioscience.com | ~448 nm |

| Fluorescence Change upon Binding | 3-5 fold intensity increase, blue shift nih.gov | Intensity increase, blue shift |

| Primary Use | Direct binding assays, competition assays for non-fluorescent analogs. nih.govnih.gov | Direct binding assays, FRET studies. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides atomic-level information on molecular structure, dynamics, and interactions in solution. nih.gov It is uniquely suited to elucidate the precise binding mode of ATP analogs like this compound. mdpi.com

NMR experiments can be performed under near-physiological conditions, providing dynamic information about the protein-ligand complex. nih.gov Both protein-observed and ligand-observed NMR methods are used to map the binding interface.

Research Findings:

Chemical Shift Perturbation (CSP): In protein-observed NMR, 2D spectra (e.g., ¹H-¹⁵N HSQC) of an isotopically labeled protein are recorded in the presence and absence of this compound. Amino acid residues that are part of the binding site or undergo a conformational change upon binding will show significant changes (perturbations) in their chemical shifts. This allows for the mapping of the binding site on the protein surface. nih.gov

Ligand-Observed NMR: For ligand-observed NMR, techniques such as Saturation Transfer Difference (STD) NMR, Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion, and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) are employed. biorxiv.org

STD NMR: This method identifies which parts of the ligand are in close contact with the protein. Protons on the ligand that are near the protein surface receive saturation from the irradiated protein, resulting in a decreased signal intensity. This can reveal the orientation of the benzylamide and adenine (B156593) moieties within the binding pocket. biorxiv.org

³¹P NMR: Since ATP and its analogs contain phosphorus atoms, ³¹P NMR is particularly useful. nih.govmdpi.com The chemical shifts of the α, β, and γ-phosphate groups are sensitive to their chemical environment, including coordination with magnesium ions and interactions with protein residues. Comparing the ³¹P spectrum of this compound in its free and bound states can reveal specific interactions involving the phosphate (B84403) backbone. mdpi.comnih.gov

Structural Biology Approaches

Structural biology provides high-resolution, three-dimensional snapshots of macromolecules, which are essential for understanding function at an atomic level. For this compound, these techniques can reveal its exact orientation and interactions within an enzyme's active site.

X-ray crystallography is the primary method for determining the atomic structure of proteins and their complexes with ligands. wikipedia.org By crystallizing an enzyme in the presence of this compound, a detailed 3D electron density map can be generated, revealing the precise binding mode. nih.govmdpi.com

Research Findings:

Revealing Binding Pockets: Crystallographic structures of kinases in complex with ATP analogs have been fundamental to understanding their mechanism and to the design of specific inhibitors. acs.org A crystal structure of an enzyme with this compound would show the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the analog and amino acid residues in the ATP-binding site.

Understanding Specificity: The structure can explain why an enzyme binds the analog. For example, studies on engineered kinases have used crystallography to understand how mutations create pockets to accommodate bulky substituents on ATP analogs, such as the benzyl (B1604629) group on N6-(benzyl)ATP, a related analog. ucsf.edu A similar approach would visualize how the benzylamide group of this compound is accommodated.

Intermediate States: Because this compound is resistant to hydrolysis, it can be used to trap an enzyme in a pre-hydrolysis or ground state, allowing for the crystallization and structural determination of a specific functional state that might otherwise be too transient to capture. nih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large, flexible, or multi-component protein complexes that are often difficult to crystallize. nih.gov It is particularly powerful for studying ATP-dependent molecular machines like ATP synthase, which exist in multiple conformational states. nih.govelifesciences.org

Research Findings:

Capturing Dynamic States: ATP synthase is a rotary motor whose different conformational states are coupled to ATP binding, hydrolysis, and synthesis. Cryo-EM studies using non-hydrolyzable ATP analogs (like ATP-γ-S) or in the presence of inhibitors have successfully captured the enzyme in different rotational states, providing snapshots of the catalytic cycle. elifesciences.orgresearchgate.net this compound could similarly be used to stabilize a specific conformational state for cryo-EM analysis.

Near-Native Structures: Cryo-EM visualizes molecules in a vitrified, near-native state, avoiding potential artifacts from crystal packing. nih.gov This is crucial for understanding the flexibility and dynamics of large complexes. For example, cryo-EM has shown how the ε subunit of E. coli ATP synthase changes its conformation between an inhibited "up" state and a "down" state upon exposure to ATP, thereby regulating the enzyme. elifesciences.org

Complex Assemblies: The technique is ideal for studying large replisome complexes, such as the CMG helicase, whose function is dependent on ATP hydrolysis. aacrjournals.org Using an analog like this compound could help to structurally characterize the pre-hydrolysis state of the entire helicase assembly.

Quantitative Biochemical Assays

Quantitative biochemical assays are essential for measuring the functional effects of this compound on enzyme activity. These assays provide key parameters like reaction rates, inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50).

Research Findings:

Enzyme Kinetics/Inhibition Assays: this compound is often used as a competitive inhibitor in enzyme kinetic studies. By measuring the rate of an enzymatic reaction (e.g., kinase phosphorylation or ATPase activity) at various substrate (ATP) concentrations in the presence of different fixed concentrations of this compound, one can determine the mode of inhibition and calculate the inhibition constant (Ki). This value quantifies the binding affinity of the analog for the enzyme.

ATPase/Helicase Assays: For ATPases and helicases, activity is often measured by detecting the products of ATP hydrolysis, either ADP or inorganic phosphate (Pi). aacrjournals.org Since this compound is hydrolysis-resistant, it acts as an inhibitor. Its potency can be quantified in assays that measure the rate of product formation in its presence. For example, the unwinding activity of the human CMG helicase is dose-dependently suppressed by the slowly-hydrolyzable analog ATP-γ-S, and a similar inhibitory effect would be expected for this compound. aacrjournals.org

Bioluminescence-Based ATP Assays: A common method to quantify ATP consumption is the luciferin-luciferase assay. promega.co.uk In this system, luciferase uses ATP to produce light, and the luminescent signal is directly proportional to the ATP concentration. promega.co.uktribioscience.com To measure the inhibitory effect of this compound on an ATP-consuming enzyme, the reaction is run for a set time, and the remaining ATP is quantified with the luciferase reagent. A higher light signal in the presence of the inhibitor indicates less ATP was consumed, thus quantifying the degree of inhibition.

| Assay Type | Principle | Measured Parameter | Relevance for this compound |

| Enzyme Inhibition Assay | Measures enzyme reaction velocity in the presence of varying concentrations of substrate and inhibitor. | Inhibition Constant (Ki), IC50 | Quantifies the binding affinity and inhibitory potency of the analog as a competitive inhibitor. |

| ATPase/Helicase Assay | Detects the formation of hydrolysis products (ADP or Pi) over time. | Reaction Rate, IC50 | Determines the extent to which the analog inhibits the enzyme's ATP hydrolysis-dependent activity. aacrjournals.org |

| Luciferase-Based ATP Assay | Measures remaining ATP in a reaction mixture via a light-producing enzymatic reaction. promega.co.uk | ATP Concentration | Quantifies the inhibitory effect of the analog by measuring the reduction in ATP consumption by the target enzyme. |

Enzymatic Activity Assays (e.g., Adenosine Triphosphatase, Kinase Assays)

Enzymatic activity assays are fundamental to determining the functional effect of this compound on ATP-utilizing enzymes such as ATPases and kinases. bellbrooklabs.com These assays quantify the rate of an enzymatic reaction and how it is altered by the presence of the compound, revealing whether it acts as a substrate, an inhibitor, or an allosteric modulator.